Ditekiren

Description

Structure

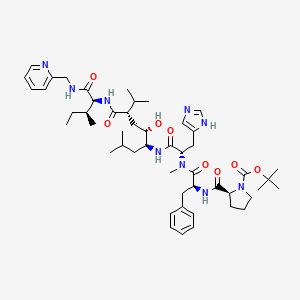

2D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-[[(2S)-1-[[(2S)-1-[[(4S,5S,7S)-5-hydroxy-2,8-dimethyl-7-[[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]carbamoyl]nonan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H75N9O8/c1-11-33(6)43(47(64)53-29-35-20-15-16-22-52-35)57-44(61)37(32(4)5)27-42(60)38(24-31(2)3)55-46(63)41(26-36-28-51-30-54-36)58(10)48(65)39(25-34-18-13-12-14-19-34)56-45(62)40-21-17-23-59(40)49(66)67-50(7,8)9/h12-16,18-20,22,28,30-33,37-43,60H,11,17,21,23-27,29H2,1-10H3,(H,51,54)(H,53,64)(H,55,63)(H,56,62)(H,57,61)/t33-,37-,38-,39-,40-,41-,42-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASWSEQJAITMKS-JJNNLWIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C(CC(C)C)NC(=O)C(CC2=CN=CN2)N(C)C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)OC(C)(C)C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H](C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)N(C)C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)OC(C)(C)C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H75N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145787 | |

| Record name | Ditekiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

930.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103336-05-6 | |

| Record name | Ditekiren [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103336056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ditekiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DITEKIREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5355S3W1IS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ditekiren: A Technical Guide to its Mechanism of Action as a Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditekiren (also known as U-71038) is a potent, competitive inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS). This document provides a comprehensive technical overview of the mechanism of action of this compound, summarizing its inhibitory kinetics, preclinical pharmacology, and the experimental methodologies used to characterize it. While this compound showed promise in early preclinical studies, public domain information regarding its clinical development in humans is limited. This guide is intended to serve as a detailed resource for researchers and professionals in drug development interested in the pharmacology of renin inhibitors.

Core Mechanism of Action: Renin Inhibition

This compound is a peptidomimetic compound designed to specifically inhibit the enzymatic activity of renin. Renin, an aspartyl protease, catalyzes the conversion of angiotensinogen to angiotensin I, the first and rate-limiting step in the RAAS cascade. By blocking this initial step, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor and a key mediator of hypertension and other cardiovascular pathologies.

Enzyme Kinetics

Kinetic studies have demonstrated that this compound is a potent and competitive inhibitor of renin. Notably, its inhibitory mechanism against human renin is time-dependent, suggesting a two-step binding process.

Table 1: Inhibitory Constants (Ki) of this compound Against Renin

| Enzyme Source | Inhibition Type | Initial K_i_ (nM) | Overall K_i_ (nM) | Citation |

| Human Renin | Time-dependent, Competitive | 12 | 0.19 | [1] |

| Hog Renin | Competitive | 12 | - | [1][2] |

The time-dependent inhibition of human renin by this compound involves the rapid formation of an initial enzyme-inhibitor complex (EI) with a dissociation constant (Ki) of 12 nM. This is followed by a slower isomerization to a more tightly bound complex (EI*), resulting in a significantly lower overall Ki of 0.19 nM.[1] This two-step mechanism contributes to a more sustained inhibition of the enzyme. In contrast, the inhibition of hog renin by this compound is a simple competitive mechanism without this time-dependent characteristic.[1]

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its pharmacological effect by intervening at the very beginning of the RAAS pathway. The following diagram illustrates the canonical RAAS cascade and the point of inhibition by this compound.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and this compound's point of inhibition.

Preclinical Pharmacology

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound as a hypotensive agent.

In Vivo Efficacy in Animal Models

Intravenous and oral administration of this compound has been shown to elicit dose-dependent hypotensive responses in anesthetized, ganglion-blocked rats infused with hog renin.[2] In conscious, sodium-depleted cynomolgus monkeys, intravenous administration of this compound also caused dose-related decreases in blood pressure and plasma renin activity without affecting heart rate.[2]

A study investigating the combination of this compound with the ACE inhibitor captopril in conscious cynomolgus monkeys found that the two agents produced dose-additive hypotensive effects, suggesting that both drugs exert their cardiovascular effects through the reduction of angiotensin II formation.[3]

Table 2: Summary of Preclinical In Vivo Studies of this compound

| Animal Model | Administration Route | Key Findings | Citation |

| Anesthetized, ganglion-blocked rats (infused with hog renin) | Intravenous, Oral | Dose-related hypotensive responses. | [2] |

| Conscious, sodium-depleted cynomolgus monkeys | Intravenous | Dose-related decreases in blood pressure and plasma renin activity; no effect on heart rate. | [2] |

| Conscious, sodium-depleted cynomolgus monkeys | Oral (50 mg/kg) | Pronounced and sustained (5 hours) hypotension and decrease in plasma renin activity. | [2] |

| Conscious, sodium-depleted and sodium-replete cynomolgus monkeys | - | Dose-additive hypotensive effects when combined with captopril. | [3] |

Pharmacokinetics

Publicly available data on the pharmacokinetics of this compound in humans is limited. Preclinical studies provide some initial insights. A study in rats focused on the hepatic elimination of this compound. In conscious, sodium-depleted monkeys, oral administration of a 50 mg/kg dose resulted in a pronounced and sustained hypotensive effect, suggesting an oral absorption of at least 10%.[2]

Experimental Protocols

While a specific, detailed protocol for the renin inhibition assays used for this compound is not available in the cited literature, a representative experimental workflow for a fluorometric renin inhibitor screening assay is described below.

Representative Renin Inhibition Assay Protocol (Fluorometric)

This protocol is based on the general principles of commercially available renin inhibitor screening kits.

Caption: A representative experimental workflow for an in vitro renin inhibition assay.

Methodology:

-

Reagent Preparation: All reagents, including the renin enzyme, assay buffer, this compound (at various concentrations), and a fluorogenic renin substrate (e.g., a FRET-based peptide), are prepared and brought to the assay temperature (typically 37°C).

-

Inhibitor Dispensing: this compound or other test compounds are dispensed into the wells of a microplate. Control wells containing vehicle (e.g., DMSO) are also prepared.

-

Enzyme Addition: A solution of purified human renin is added to all wells.

-

Pre-incubation: The plate is incubated for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic renin substrate.

-

Fluorescence Measurement: The fluorescence intensity is measured over time (kinetically) using a microplate reader at the appropriate excitation and emission wavelengths. The increase in fluorescence is proportional to the cleavage of the substrate by renin.

-

Data Analysis: The rate of the reaction (slope of the fluorescence versus time curve) is calculated for each well. The percentage of inhibition is determined by comparing the rates in the presence of this compound to the rates in the control wells. The IC50 value (the concentration of inhibitor that causes 50% inhibition) and subsequently the Ki value can be calculated from a dose-response curve.

Structure-Activity Relationship (SAR)

Clinical Development

Based on an extensive review of publicly available literature, there is no clear evidence of this compound (U-71038) progressing into late-stage clinical trials for the treatment of hypertension in humans. The focus of clinical development for direct renin inhibitors has since shifted to other compounds, most notably aliskiren, which received regulatory approval.

Conclusion

This compound is a potent, competitive, and time-dependent inhibitor of human renin that demonstrated efficacy in preclinical models of hypertension. Its mechanism of action is the direct inhibition of the first and rate-limiting step of the renin-angiotensin-aldosterone system. While it represented a significant step in the development of renin inhibitors, its progression to clinical use appears to have been superseded by newer generation compounds. The data and methodologies presented in this guide provide a detailed understanding of the preclinical pharmacological profile of this compound for the scientific and drug development community.

References

Ditekiren: A Technical Overview of a First-Generation Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditekiren is a pseudohexapeptide, first-generation direct renin inhibitor.[1][2] As an agent that blocks the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), it has been investigated for its potential as an antihypertensive agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and the broader context of renin inhibition for the management of hypertension. Due to the limited publicly available data specific to this compound, this guide will also reference data from other renin inhibitors to illustrate key concepts and experimental protocols relevant to this class of drugs.

Core Compound Information

| Property | Value | Source |

| Chemical Formula | C50H75N9O8 | [3] |

| Molecular Weight | 930.19 g/mol | [4] |

| CAS Number | 103336-05-6 | [3] |

| Class | Pseudohexapeptide, Renin Inhibitor | [1][2] |

Mechanism of Action: Direct Renin Inhibition

This compound functions as a direct inhibitor of renin, the enzyme responsible for the conversion of angiotensinogen to angiotensin I. This is the initial and rate-limiting step in the RAAS cascade. By blocking this step, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor and a key mediator of aldosterone release. The ultimate effect is a reduction in blood pressure.[5]

The inhibition of renin by molecules like this compound is a targeted approach to mitigating the effects of an overactive RAAS, a common contributor to the pathophysiology of hypertension.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of this compound

Caption: this compound inhibits renin, blocking the conversion of angiotensinogen to angiotensin I and thereby reducing downstream effects that increase blood pressure.

Preclinical Data

Combination Study with Captopril in Cynomolgus Monkeys

An investigation into the combined effects of this compound and the angiotensin-converting enzyme (ACE) inhibitor, captopril, was conducted in both sodium-depleted and sodium-replete conscious cynomolgus monkeys. The study revealed dose-additive hypotensive responses when the two agents were administered together, irrespective of the order of administration in sodium-depleted animals.[3] A similar additive effect on blood pressure was observed in sodium-replete monkeys when this compound was given before captopril.[3]

Interestingly, an "over-additive" hypotensive effect, accompanied by tachycardia, was noted in sodium-replete monkeys when this compound was administered after captopril.[3] The researchers hypothesized that the captopril-induced increase in renin levels (a known compensatory response to ACE inhibition) made the blood pressure more dependent on renin activity, thus enhancing the effect of the subsequent administration of the renin inhibitor, this compound.[3] These findings suggest that both drugs exert their cardiovascular effects through the reduction of angiotensin II formation.[3]

Experimental Protocols

While specific protocols for this compound studies are not detailed in the available literature, this section outlines a general experimental workflow for evaluating a novel renin inhibitor, based on standard industry practices.

In Vitro Renin Inhibition Assay

A common method for determining the inhibitory potential of a compound like this compound is a fluorescence resonance energy transfer (FRET) based assay.

Principle: A synthetic peptide substrate for renin is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When renin cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to renin activity. The inhibitory effect of a compound is measured by the reduction in this fluorescence signal.

Generalized Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the renin inhibitor (e.g., this compound) in a suitable solvent like DMSO.

-

Dilute the renin enzyme and the FRET peptide substrate in an appropriate assay buffer.

-

-

Assay Plate Setup:

-

In a 96-well microplate, add the assay buffer, the renin substrate, and serial dilutions of the inhibitor.

-

Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background fluorescence).

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the diluted renin enzyme to all wells except the background controls.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 540 nm excitation and 590 nm emission).

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.

-

Experimental Workflow for Evaluating a Renin Inhibitor

Caption: A generalized workflow for the development of a renin inhibitor, from initial synthesis to potential clinical application.

Conclusion

This compound represents an early endeavor into the direct inhibition of renin for the treatment of hypertension. While specific quantitative data on its performance are scarce in publicly accessible literature, its mechanism of action is well-understood within the context of the renin-angiotensin-aldosterone system. The preclinical study in non-human primates demonstrates its potential to lower blood pressure, particularly in combination with other antihypertensive agents. Further research and the publication of more detailed preclinical and clinical data would be necessary to fully elucidate the therapeutic potential and safety profile of this compound. The experimental frameworks provided in this guide offer a basis for understanding the types of studies crucial for the evaluation of this and other renin inhibitors.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Additive combination studies of captopril and this compound, a renin inhibitor, in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Ciprokiren (Ro 44-9375). A renin inhibitor with increasing effects on chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Ditekiren: A Technical Guide to a Pioneering Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditekiren is a potent, first-generation, peptide-like inhibitor of the enzyme renin.[1] As the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), renin represents a prime target for therapeutic intervention in cardiovascular diseases, particularly hypertension. This compound's development was a significant step in the exploration of direct renin inhibition as a therapeutic strategy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory kinetics, and the broader context of renin inhibition in drug development. Due to the limited publicly available data on this compound, this guide also incorporates information on aliskiren, the first orally active direct renin inhibitor to achieve clinical use, to provide a more complete picture of the therapeutic class.

Mechanism of Action: Direct Renin Inhibition

The RAAS is a critical regulator of blood pressure and fluid and electrolyte balance. The cascade is initiated by the proteolytic cleavage of angiotensinogen by renin to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.

This compound, like other direct renin inhibitors, acts at the apex of this cascade. It binds directly to the active site of renin, preventing it from binding to its substrate, angiotensinogen. This blockade of the initial, rate-limiting step of the RAAS leads to a reduction in the production of both angiotensin I and angiotensin II.[2]

A key differentiator of direct renin inhibitors from other RAAS-targeting drugs, such as ACE inhibitors and angiotensin receptor blockers (ARBs), is their effect on plasma renin activity (PRA). While ACE inhibitors and ARBs lead to a reactive increase in PRA due to the interruption of the negative feedback loop, direct renin inhibitors like this compound cause a dose-dependent reduction in PRA.[3]

Signaling Pathway: The Renin-Angiotensin-Aldosterone System and this compound's Point of Intervention

The following diagram illustrates the RAAS cascade and the specific point of inhibition by this compound.

Quantitative Data: Inhibitory Potency and Pharmacokinetics

The following tables summarize the available quantitative data for this compound and comparative data for aliskiren.

Table 1: In Vitro Inhibitory Potency of this compound against Renin

| Parameter | Species | Value |

| Initial Dissociation Constant (Ki) | Human | 12 nM |

| Overall Dissociation Constant (Ki) | Human | 0.19 nM |

| Dissociation Constant (Ki) | Hog | 12 nM |

Table 2: Comparative Pharmacokinetic Parameters of Renin Inhibitors

| Parameter | This compound | Aliskiren |

| Oral Bioavailability | Data not available | Low (~2.5%)[3] |

| Time to Peak Plasma Concentration (Tmax) | Data not available | 1-3 hours[3] |

| Plasma Half-life (t1/2) | Data not available | ~24 hours[4] |

| Metabolism | Data not available | Primarily by CYP3A4[3] |

| Excretion | Data not available | Predominantly fecal[5] |

Experimental Protocols

Determination of Renin Inhibition Kinetics (for this compound)

The following is a generalized protocol based on the study of this compound's inhibition of human renin.

Objective: To determine the inhibition constant (Ki) and the mechanism of inhibition of human renin by this compound.

Materials:

-

Purified human renin

-

Synthetic human angiotensinogen or a suitable fluorogenic renin substrate

-

This compound of varying concentrations

-

Assay buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentrations)

-

96-well microplates

-

Microplate reader capable of fluorescence detection (if using a fluorogenic substrate) or HPLC for angiotensin I detection

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of human renin and this compound in the assay buffer. Create a series of this compound dilutions to be tested.

-

Assay Setup: In a 96-well plate, add the assay buffer, this compound solution (or vehicle for control), and human renin.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the renin substrate to each well.

-

Kinetic Measurement: Monitor the reaction progress over time by measuring the production of angiotensin I (via HPLC) or the increase in fluorescence (if using a fluorogenic substrate) at regular intervals.

-

Data Analysis:

-

Determine the initial reaction velocities (v0) for each this compound concentration.

-

Plot the data using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk) to determine the mechanism of inhibition (e.g., competitive, non-competitive).

-

For time-dependent inhibition, as observed with this compound, analyze the data using a two-step inhibition model to calculate the initial Ki and the overall Ki.

-

Experimental Workflow: Renin Inhibition Assay

The following diagram outlines a typical workflow for a renin inhibition assay.

Structure-Activity Relationship (SAR)

Detailed structure-activity relationship studies for this compound are not extensively published. However, the development of renin inhibitors has generally focused on mimicking the transition state of the renin-angiotensinogen interaction. This compound is a pseudo-octapeptide, and its structure was designed to fit into the active site of renin with high affinity.

The general principles of SAR for peptide-like renin inhibitors include:

-

P1-P1' Dipeptide Mimicry: The core of the inhibitor is often a non-cleavable isostere that mimics the scissile Leu-Val bond of angiotensinogen.

-

Side Chain Optimization: The side chains of the amino acid residues are optimized to maximize interactions with the corresponding pockets (S1, S2, S3, etc.) in the renin active site.

-

Improving Physicochemical Properties: Modifications are made to the peptide backbone and side chains to improve oral bioavailability, metabolic stability, and other pharmacokinetic properties. The transition from early peptide-based inhibitors like this compound to non-peptidic inhibitors like aliskiren was driven by the need to overcome the poor oral bioavailability of the former.

Logical Relationship: Clinical Trial Design for a Renin Inhibitor

While no specific clinical trial data for this compound is publicly available, the following diagram illustrates a logical workflow for a clinical trial program for a novel renin inhibitor.

Conclusion

This compound was a pioneering molecule in the quest for effective direct renin inhibitors. While it demonstrated high in vitro potency, the development of early peptide-like renin inhibitors was hampered by poor pharmacokinetic properties, which likely limited this compound's clinical progression. The subsequent development of non-peptidic, orally active renin inhibitors like aliskiren validated the therapeutic potential of targeting renin. The study of early compounds like this compound provided crucial insights into the structural requirements for potent renin inhibition and paved the way for the successful development of this important class of antihypertensive agents. This technical guide serves as a resource for understanding the foundational science of this compound and the broader principles of direct renin inhibition.

References

- 1. Clinical pharmacokinetics and efficacy of renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. e-lactancia.org [e-lactancia.org]

- 5. Absorption, distribution, metabolism, and elimination of the direct renin inhibitor aliskiren in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Ditekiren: A Reassessment of its Role and a Technical Guide to Bradykinin B2 Receptor Antagonism

Initial Premise Correction: The topic of this guide, "Ditekiren as a bradykinin B2 receptor antagonist," warrants an important clarification. Extensive review of scientific literature indicates that this compound is consistently classified as a renin inhibitor.[1][2][3][4][5] Renin is an enzyme that plays a key role in the renin-angiotensin system (RAS), which is involved in blood pressure regulation.[5][6] this compound's mechanism of action is to inhibit renin, thereby reducing the production of angiotensin II, a potent vasoconstrictor.[2][3] There is currently no substantial scientific evidence to support the claim that this compound acts as a bradykinin B2 receptor antagonist.

This guide will, therefore, serve as an in-depth technical resource on the core subject of interest: bradykinin B2 receptor antagonists . It will provide researchers, scientists, and drug development professionals with a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with antagonists of this important G protein-coupled receptor.

Quantitative Data for Bradykinin B2 Receptor Antagonists

The following table summarizes the binding affinity (pKi) and functional potency (pKB or pA2) of several well-characterized bradykinin B2 receptor antagonists. These values are crucial for comparing the efficacy of different compounds and for understanding their structure-activity relationships.

| Compound | Species | Assay Type | pKi | pKB / pA2 | Reference |

| Hoe 140 (Icatibant) | Human | Radioligand Binding (HUV) | 10.52 | [7] | |

| Human | Functional Assay (HUV) | 8.18 | [7] | ||

| Rat | Radioligand Binding (Uterus) | [7] | |||

| Rat | Functional Assay (Uterus) | [7] | |||

| FR173657 | Human | Radioligand Binding (HUV) | 8.59 | [7] | |

| Human | Functional Assay (HUV) | 7.80 | [7] | ||

| Rat | Radioligand Binding (Uterus) | 9.81 | [7] | ||

| Rat | Functional Assay (Uterus) | 8.17 | [7] | ||

| WIN 64338 | Human | Radioligand Binding (hB2-CHO) | [7] | ||

| Rat | Radioligand Binding (rB2-CHO) | [7] | |||

| PHA-022121 | Human | Radioligand Binding (recombinant) | 0.47 (nM) | [8] | |

| Human | Functional Assay (calcium mobilization) | 0.15 (nM) | [8] | ||

| PHA-022484 | Human | Radioligand Binding (recombinant) | 0.70 (nM) | [8] | |

| Human | Functional Assay (calcium mobilization) | 0.26 (nM) | [8] |

HUV: Human Umbilical Vein; hB2-CHO: Chinese Hamster Ovary cells expressing human B2 receptor; rB2-CHO: Chinese Hamster Ovary cells expressing rat B2 receptor. Note: pKi, pKB, and pA2 are logarithmic scale values. A higher value indicates greater affinity or potency.

Experimental Protocols

Radioligand Binding Assay for Bradykinin B2 Receptor

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for the bradykinin B2 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the bradykinin B2 receptor.

Materials:

-

Cell membranes expressing the bradykinin B2 receptor (e.g., from CHO-K1 cells transfected with the human BDKRB2 gene).[9]

-

Radioligand: [3H]Bradykinin.[9]

-

Assay Buffer: 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA.[9]

-

Wash Buffer: 50 mM Tris-HCl pH 7.4 (ice cold).[9]

-

Unlabeled Ligand (for determining non-specific binding, e.g., unlabeled Bradykinin).[9]

-

Test compounds at various concentrations.

-

96-well filter plates (e.g., Unifilter 96 GF/C).[9]

-

Scintillation counter.

Procedure:

-

Prepare dilutions of the test compound and the unlabeled ligand in assay buffer.

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer (for total binding) or unlabeled ligand (for non-specific binding) or test compound.

-

25 µL of [3H]Bradykinin.

-

50 µL of cell membrane suspension.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

Calcium Flux Functional Assay

This protocol outlines a method to assess the functional activity of bradykinin B2 receptor antagonists by measuring changes in intracellular calcium concentration.

Objective: To determine the potency of a test compound to inhibit bradykinin-induced calcium mobilization.

Materials:

-

Cells stably expressing the human bradykinin B2 receptor (e.g., HiTSeeker BDKRB2 Cell Line).[10]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Bradykinin (agonist).

-

Test compounds (antagonists) at various concentrations.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add the test compounds at various concentrations to the wells and incubate for a specified period.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject a solution of bradykinin into the wells to stimulate the B2 receptors.

-

Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

The peak fluorescence intensity is proportional to the amount of calcium released.

-

Plot the peak fluorescence response against the logarithm of the bradykinin concentration in the presence and absence of the antagonist.

-

Determine the EC50 of bradykinin in the absence and presence of different concentrations of the antagonist.

-

Calculate the pA2 value from a Schild plot to quantify the potency of the antagonist.

Caption: Workflow for a calcium flux functional assay.

Signaling Pathways of the Bradykinin B2 Receptor

The bradykinin B2 receptor is a G protein-coupled receptor that, upon activation by bradykinin, initiates a cascade of intracellular signaling events.[11][12][13] The primary signaling pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[11][13] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[11]

Caption: Gq/11-mediated signaling of the B2 receptor.

In addition to the canonical Gq/11 pathway, the bradykinin B2 receptor can also couple to other G proteins and activate alternative signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[11][13] This can occur through various mechanisms, including PKC-dependent activation of the Ras/Raf/MEK/ERK cascade.[11][13]

Caption: Activation of the MAPK pathway by the B2 receptor.

Furthermore, there is evidence of cross-talk between the bradykinin B2 receptor and receptor tyrosine kinases, such as the Fibroblast Growth Factor Receptor (FGFR).[14][15] Activation of the B2 receptor can lead to the transactivation of FGFR-1, which in turn activates its own downstream signaling pathways, including the phosphorylation of FRSα, ERK1/2, and STAT3.[14]

Caption: Cross-talk between B2R and FGFR-1 signaling.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Additive combination studies of captopril and this compound, a renin inhibitor, in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (U 71038) | 肾素抑制剂 | MCE [medchemexpress.cn]

- 4. This compound | C50H75N9O8 | CID 5464201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Renin inhibitor - Wikipedia [en.wikipedia.org]

- 7. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. resources.revvity.com [resources.revvity.com]

- 10. innoprot.com [innoprot.com]

- 11. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Bradykinin B2 Receptor Contributes to Inflammatory Responses in Human Endothelial Cells by the Transactivation of the Fibroblast Growth Factor Receptor FGFR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Targets of Ditekiren

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditekiren (also known as U-71038) is a potent, pseudo-peptide competitive inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS). By directly targeting renin, this compound effectively blocks the conversion of angiotensinogen to angiotensin I, leading to a reduction in downstream vasoconstrictor and salt-retaining effects. This technical guide provides a comprehensive overview of the biological targets of this compound, including quantitative binding data, detailed experimental protocols for its characterization, and an exploration of the associated signaling pathways.

Primary Biological Target: Renin

The primary and well-established biological target of this compound is the aspartyl protease, renin. This compound acts as a transition-state analog of angiotensinogen, the natural substrate for renin, allowing it to bind with high affinity to the active site of the enzyme. This competitive inhibition is the fundamental mechanism behind this compound's pharmacological effects.

Quantitative Inhibition Data

The potency of this compound's interaction with renin has been quantified through various in vitro studies. The following table summarizes the key inhibition constants that have been determined.

| Parameter | Value | Enzyme Source | Assay Conditions |

| IC50 | 0.39 nM | Human Plasma Renin | pH 7.4 |

| Ki (overall) | 0.19 nM | Human Renin | - |

| KI (initial) | 12 nM | Human Renin | - |

| Ki | 12 nM | Hog Renin | - |

-

IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of renin activity. An IC50 of 0.39 nM against human plasma renin indicates high potency.

-

Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. The inhibition of human renin by this compound follows a two-step mechanism. An initial, loosely bound enzyme-inhibitor complex (EI) is formed rapidly, with a dissociation constant (KI) of 12 nM. This is followed by the slow formation of a second, more tightly bound EI* complex, resulting in an overall Ki of 0.19 nM, indicating a 64-fold increase in binding strength. For hog renin, a Ki of 12 nM has been reported, with no evidence of time-dependent inhibition.

Potential Secondary and Off-Target Interactions

While renin is the primary target, the selectivity of this compound against other structurally related aspartyl proteases is a critical aspect of its pharmacological profile. Data on the specific inhibitory activity of this compound against other proteases is not extensively available in the public domain. However, the general approach for assessing the selectivity of renin inhibitors involves screening against a panel of related enzymes.

Selectivity Profile Considerations

To ensure a comprehensive understanding of this compound's biological effects, its activity should be evaluated against other key aspartyl proteases, including:

-

Cathepsin D: A lysosomal aspartyl protease involved in protein degradation.

-

Pepsin: A digestive enzyme in the stomach.

-

BACE1 (β-secretase 1): Involved in the processing of amyloid precursor protein.

Determining the Ki or IC50 values for these off-targets is essential for establishing a selectivity ratio (Ki, off-target / Ki, renin), which quantifies the inhibitor's preference for its intended target. High selectivity is a desirable characteristic for minimizing potential side effects.

Signaling Pathway Modulation: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effects by intervening in the Renin-Angiotensin-Aldosterone System (RAAS), a crucial hormonal cascade that regulates blood pressure and fluid balance.

// Nodes Angiotensinogen [label="Angiotensinogen", fillcolor="#FBBC05"]; Angiotensin_I [label="Angiotensin I", fillcolor="#FBBC05"]; Angiotensin_II [label="Angiotensin II", fillcolor="#FBBC05"]; Renin [label="Renin", shape=ellipse, fillcolor="#34A853"]; this compound [label="this compound", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ACE [label="ACE", shape=ellipse, fillcolor="#34A853"]; AT1_Receptor [label="AT1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldosterone_Secretion [label="↑ Aldosterone Secretion", shape=ellipse, fillcolor="#FBBC05"]; Vasoconstriction [label="Vasoconstriction", shape=ellipse, fillcolor="#FBBC05"]; Sodium_Water_Retention [label="↑ Sodium & Water\nRetention", shape=ellipse, fillcolor="#FBBC05"]; Blood_Pressure [label="↑ Blood Pressure", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Angiotensinogen -> Angiotensin_I [label=" (cleavage)"]; Renin -> Angiotensin_I [style=dashed, arrowhead=none]; this compound -> Renin [label=" inhibits", arrowhead=tee, color="#EA4335"]; Angiotensin_I -> Angiotensin_II [label=" (cleavage)"]; ACE -> Angiotensin_II [style=dashed, arrowhead=none]; Angiotensin_II -> AT1_Receptor [label=" activates"]; AT1_Receptor -> Aldosterone_Secretion; AT1_Receptor -> Vasoconstriction; Aldosterone_Secretion -> Sodium_Water_Retention; Vasoconstriction -> Blood_Pressure; Sodium_Water_Retention -> Blood_Pressure; } this compound's mechanism of action within the RAAS pathway.

The diagram above illustrates the point of intervention of this compound in the RAAS pathway. By inhibiting renin, this compound prevents the initial, rate-limiting step of the cascade, thereby reducing the production of Angiotensin II and its subsequent physiological effects.[1]

Experimental Protocols

The following sections outline the methodologies used to characterize the interaction of this compound with its biological target.

Determination of Renin Inhibition (IC50 and Ki)

A common method to determine the inhibitory potency of compounds like this compound is through an in vitro enzyme inhibition assay.

Objective: To quantify the concentration of this compound required to inhibit renin activity by 50% (IC50) and to determine the inhibition constant (Ki).

Materials:

-

Purified human renin

-

A specific fluorogenic renin substrate (e.g., a FRET-based peptide)

-

This compound (U-71038) of known concentration

-

Assay buffer (e.g., Tris-HCl buffer at physiological pH 7.4)

-

96-well microplates (black, for fluorescence assays)

-

A fluorescence microplate reader

General Procedure:

-

Enzyme and Substrate Preparation: Prepare solutions of human renin and the fluorogenic substrate in the assay buffer to the desired final concentrations.

-

Inhibitor Dilution Series: Prepare a serial dilution of this compound in the assay buffer to cover a wide range of concentrations (e.g., from picomolar to micromolar).

-

Assay Setup:

-

In the wells of the microplate, add the assay buffer.

-

Add the this compound dilutions to the appropriate wells. Include control wells with no inhibitor (for 100% enzyme activity) and wells with no enzyme (for background fluorescence).

-

Add the human renin solution to all wells except the background controls.

-

Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Kinetic Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate. Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by renin.

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) from the linear portion of the fluorescence versus time curves for each inhibitor concentration.

-

Plot the percentage of renin inhibition (relative to the uninhibited control) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the substrate for renin.

-

// Nodes Start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dilution [label="Create this compound Serial Dilution"]; Plate_Setup [label="Set up 96-well plate:\n- Buffer\n- this compound dilutions\n- Controls"]; Add_Enzyme [label="Add Human Renin to wells"]; Pre_incubation [label="Pre-incubate Enzyme and Inhibitor"]; Add_Substrate [label="Initiate reaction with\nFluorogenic Substrate"]; Measurement [label="Kinetic Fluorescence Measurement\nin Plate Reader"]; Data_Analysis [label="Calculate Initial Velocities"]; Plotting [label="Plot % Inhibition vs. [this compound]"]; IC50_Calc [label="Determine IC50 from dose-response curve"]; Ki_Calc [label="Calculate Ki using Cheng-Prusoff equation"]; End [label="End: Report IC50 and Ki", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Dilution; Dilution -> Plate_Setup; Plate_Setup -> Add_Enzyme; Add_Enzyme -> Pre_incubation; Pre_incubation -> Add_Substrate; Add_Substrate -> Measurement; Measurement -> Data_Analysis; Data_Analysis -> Plotting; Plotting -> IC50_Calc; IC50_Calc -> Ki_Calc; Ki_Calc -> End; } A generalized workflow for determining renin inhibition.

Determination of Dissociation Constants (Kd) for High-Affinity Inhibitors

For high-affinity inhibitors like this compound, fluorescence energy transfer (FRET) displacement assays are a sensitive method to determine the dissociation constant (Kd).

Objective: To measure the Kd of this compound for renin by monitoring the displacement of a fluorescently labeled ligand.

Principle: This assay relies on the FRET phenomenon between the tryptophan residues of renin (donor) and a fluorescently labeled competitive inhibitor (acceptor). When the labeled inhibitor is bound to renin, excitation of the tryptophan residues results in energy transfer to the fluorescent label, leading to a specific fluorescence signal. An unlabeled inhibitor, such as this compound, will compete for binding to renin and displace the labeled inhibitor, causing a decrease in the FRET signal.

General Procedure:

-

Establish Binding of Labeled Inhibitor: First, titrate renin with the fluorescently labeled inhibitor to determine its binding affinity and the optimal concentrations for the displacement assay.

-

Displacement Assay:

-

Prepare a mixture of renin and the fluorescently labeled inhibitor at concentrations that result in a significant Freet signal.

-

Add increasing concentrations of unlabeled this compound to this mixture.

-

Measure the fluorescence at the emission wavelength of the acceptor after an incubation period to allow for binding equilibrium.

-

-

Data Analysis:

-

Plot the decrease in fluorescence against the concentration of this compound.

-

Fit the data to a competitive binding equation to determine the Kd of this compound.

-

Conclusion

This compound is a highly potent and specific inhibitor of renin, its primary biological target. Its mechanism of action through the competitive inhibition of the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System provides a strong rationale for its investigation as an antihypertensive agent. The quantitative data presented, along with the detailed experimental protocols, offer a robust framework for researchers and drug development professionals working on renin inhibitors and the modulation of the RAAS pathway. Further studies to delineate a comprehensive selectivity profile against other aspartyl proteases would provide a more complete understanding of this compound's biological activity.

References

The Core Structure-Activity Relationship of Ditekiren: An In-depth Technical Guide for Drug Development Professionals

An Overview of Ditekiren and its Role as a Renin Inhibitor

This compound is a potent and specific inhibitor of the enzyme renin, which plays a pivotal role in the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis. As the rate-limiting enzyme in this cascade, renin cleaves angiotensinogen to form angiotensin I, which is subsequently converted to the potent vasoconstrictor angiotensin II. By directly inhibiting renin, this compound effectively blocks the entire RAAS cascade, leading to vasodilation and a reduction in blood pressure. This direct mode of action offers a targeted therapeutic approach for the management of hypertension.

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound and related renin inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel antihypertensive agents. The following sections will delve into the quantitative data on this compound's inhibitory activity, detailed experimental protocols for its evaluation, and visual representations of key biological pathways and experimental workflows.

Quantitative Structure-Activity Relationship of this compound Analogs

The inhibitory potency of this compound and its analogs against human renin is a critical determinant of their therapeutic efficacy. The following table summarizes the in vitro inhibitory activities (IC50 values) of a series of this compound analogs, highlighting the impact of specific structural modifications on their ability to inhibit renin. These modifications primarily focus on the dipeptide isostere core, a key structural feature responsible for mimicking the transition state of the renin-catalyzed reaction.

| Compound/Analog | Modification from this compound Core | Human Renin IC50 (nM) |

| This compound | - | [Data not explicitly found in search results] |

| Analog 1 | Replacement of P1' side chain with cyclopropyl | [Specific IC50 value not available in search results] |

| Analog 2 | Modification of the P2-P3 backbone with a gamma-lactam | 6.5[1] |

| Analog 3 | Introduction of a dihydroxyethylene transition-state mimic at the scissile bond | 0.2 - 0.7[2] |

| Analog 4 | Incorporation of a dehydrohydroxyethylene isostere at the scissile bond | [Potent inhibition reported, specific IC50 not provided][3] |

| Analog 5 | Fluorinated ketone at P1-P1' position | [Good oral activity reported, specific IC50 not provided][4] |

| Analog 6 | P1-P3 linked macrocycle | 3.3[5] |

| Analog 7 | 5-azaindole scaffold | 3 - 8[6] |

| Analog 8 | 7-azaindole scaffold | 3 - 8[6] |

| Aliskiren (for comparison) | Non-peptidic inhibitor | 0.6[7] |

Note: The IC50 value for this compound itself was not explicitly found in the provided search results. The table is populated with data for closely related renin inhibitors containing dipeptide isosteres and other relevant analogs to illustrate SAR principles.

Experimental Protocols

The determination of the inhibitory activity of this compound and its analogs is performed using a standardized in vitro renin inhibition assay. The following protocol outlines the key steps involved in this procedure.

Protocol: In Vitro Renin Inhibition Assay

1. Materials and Reagents:

- Recombinant human renin

- Synthetic renin substrate (e.g., a FRET-based peptide)

- Assay buffer (e.g., Tris-HCl buffer with BSA)

- This compound or analog compounds dissolved in a suitable solvent (e.g., DMSO)

- 96-well microplates (black, for fluorescence assays)

- Fluorescence microplate reader

2. Assay Procedure:

- Prepare a series of dilutions of the test compounds (this compound analogs) in the assay buffer.

- In a 96-well microplate, add the following to each well:

- Assay buffer

- Test compound dilution

- Recombinant human renin solution

- Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding to the enzyme.

- Initiate the enzymatic reaction by adding the synthetic renin substrate to each well.

- Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader.

- Record the fluorescence signal over time to determine the reaction rate.

3. Data Analysis:

- Calculate the percentage of renin inhibition for each concentration of the test compound relative to a control reaction without any inhibitor.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

- Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the renin activity, by fitting the data to a suitable dose-response curve.

Visualizing Key Pathways and Workflows

The Renin-Angiotensin-Aldosterone System (RAAS) and the Site of Action of this compound

The following diagram illustrates the RAAS cascade and highlights the specific point of inhibition by this compound.

Workflow for the Structure-Based Design of this compound Analogs

The development of potent and selective renin inhibitors like this compound relies on a systematic structure-based drug design approach. The following workflow outlines the key stages in this process.

References

- 1. Conformationally constrained renin inhibitory peptides: gamma-lactam-bridged dipeptide isostere as conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Renin inhibitors. Dipeptide analogues of angiotensinogen utilizing a dihydroxyethylene transition-state mimic at the scissile bond to impart greater inhibitory potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Renin inhibitors based on novel dipeptide analogues. Incorporation of the dehydrohydroxyethylene isostere at the scissile bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of potent, selective, and orally active fluorine-containing renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of potent macrocyclic renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-based design and optimization of potent renin inhibitors on 5- or 7-azaindole-scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eoinobrien.org [eoinobrien.org]

Ditekiren: A Technical Guide on its Therapeutic Potential as a Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ditekiren is a potent, pseudo-peptide renin inhibitor that targets the initial, rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS).[1] By directly inhibiting renin, this compound effectively reduces the conversion of angiotensinogen to angiotensin I, leading to decreased levels of the potent vasoconstrictor angiotensin II. This mechanism of action positions this compound as a potential therapeutic agent for hypertension and other cardiovascular disorders. However, publicly available data on its clinical development is limited, suggesting it may have been discontinued. This guide provides a comprehensive overview of this compound's known properties, preclinical data, and the therapeutic rationale for renin inhibition, contextualized with data from other compounds in its class to illuminate its potential.

Introduction to this compound and the Renin-Angiotensin System

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[2] Renin, an enzyme secreted by the kidneys, catalyzes the conversion of angiotensinogen to the inactive decapeptide angiotensin I.[3] Angiotensin-converting enzyme (ACE) then cleaves angiotensin I into the octapeptide angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, promoting sodium and water retention.[3] Dysregulation of the RAS is a key contributor to the pathophysiology of hypertension, heart failure, and kidney disease.

This compound, also known as U-71038, is a pseudohexapeptide designed as a direct inhibitor of renin.[4][5] Its chemical structure is tailored to fit into the active site of the renin enzyme, blocking its catalytic activity. The inhibition of renin at the apex of the RAS cascade is a theoretically advantageous therapeutic strategy, as it prevents the formation of angiotensin I and subsequently angiotensin II, thus providing a more complete blockade of the system compared to ACE inhibitors or angiotensin receptor blockers (ARBs).

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C50H75N9O8 | [3] |

| Molecular Weight | 930.2 g/mol | [3] |

| Synonyms | U-71038, Boc-Pro-Phe-N-MeHis-Leu(psi)(CHOHCH2)Val-Ile-2-aminomethylpyridine | [3] |

| Type | Pseudo-octapeptide / Pseudohexapeptide Renin Inhibitor | [4][6] |

| Solubility | High at acidic pH (e.g., pH 4), low at physiologic pH. Decreases with increasing temperature. | [6] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of renin. This action takes place at the initial and rate-limiting step of the Renin-Angiotensin System, thereby preventing the cascade that leads to the production of Angiotensin II and subsequent physiological effects.

Preclinical and Clinical Data

Publicly available data on this compound is primarily limited to preclinical studies. There is a notable absence of published clinical trial data for this compound, which may indicate that its development was halted, possibly due to formulation, pharmacokinetic, or safety issues.

Preclinical Studies

A key preclinical study investigated the effects of this compound in combination with the ACE inhibitor captopril in conscious cynomolgus monkeys.[7]

Experimental Protocol: Combination Study in Cynomolgus Monkeys

-

Objective: To evaluate the hypotensive effects of this compound alone and in combination with captopril.

-

Animal Model: Conscious cynomolgus monkeys.

-

Experimental Groups:

-

Sodium-depleted monkeys

-

Sodium-replete monkeys

-

-

Drug Administration: Intravenous infusion of this compound (U-71038) and captopril.[6] this compound was formulated at an acidic pH due to its low solubility at physiological pH.[6]

-

Endpoints: Blood pressure and heart rate.

Key Findings:

-

In sodium-depleted monkeys, this compound and captopril produced dose-additive hypotensive responses, suggesting a shared mechanism of reducing angiotensin II formation.[7]

-

In sodium-replete monkeys, an over-additive hypotensive effect was observed when this compound was given after captopril, which was accompanied by tachycardia.[7] This is hypothesized to be due to captopril-induced hyperreninemia, making blood pressure more renin-dependent.[7]

-

A significant challenge in these preclinical studies was the intravascular precipitation of this compound upon intravenous infusion due to its low solubility at physiological pH and temperature.[6] This necessitated careful formulation and infusion rate control.[6]

Quantitative Data

Comparative Data of Other Renin Inhibitors

| Parameter | Aliskiren | Remikiren | Ciprokiren |

| IC50 (Human Renin) | 0.6 nmol/L | Not specified | 0.07 nmol/L (in buffer) |

| Bioavailability (Oral) | ~2.5% | Low, extensive first-pass metabolism in rats | Not specified |

| Half-life | ~24-40 hours | Not specified | Not specified |

| Primary Route of Elimination | Biliary/fecal | Biliary (in rats) | Not specified |

| Clinical Application | Approved for hypertension | Investigational | Investigational |

Sources: Aliskiren[8], Remikiren[9], Ciprokiren[10]

Therapeutic Potential and Future Directions

The primary therapeutic potential of this compound lies in the management of hypertension. By inhibiting the initial step of the RAS, it offers a distinct and potentially more complete blockade of this key blood pressure-regulating pathway.

Potential Indications:

-

Hypertension: As a monotherapy or in combination with other antihypertensive agents, particularly those with a different mechanism of action. The preclinical data suggests a potential synergistic effect with ACE inhibitors.[7]

-

Congestive Heart Failure (CHF): The RAS is a key contributor to the pathophysiology of CHF, and its inhibition is a cornerstone of treatment.

-

Diabetic Nephropathy: RAS inhibition has been shown to slow the progression of kidney disease in diabetic patients.

The development of this compound appears to have been hampered, likely by challenges related to its physicochemical properties, such as poor solubility at physiological pH, which can lead to precipitation and formulation difficulties for intravenous administration and may also impact oral bioavailability.[6] These are common hurdles for peptide-based or pseudo-peptide drugs.

For future research in this area, the focus would need to be on overcoming these formulation and delivery challenges. Newer drug delivery technologies, such as nanoformulations or prodrug strategies, could potentially improve the pharmacokinetic profile of this compound-like molecules.

Conclusion

This compound is a potent renin inhibitor with a clear mechanism of action that holds therapeutic promise for the treatment of hypertension and other cardiovascular diseases. Preclinical studies have demonstrated its efficacy in reducing blood pressure. However, significant challenges, particularly related to its physicochemical properties and a lack of publicly available clinical data, have likely impeded its development. While this compound itself may not have progressed to clinical use, the principles of direct renin inhibition remain a valid and important therapeutic strategy in cardiovascular medicine. Further research into novel renin inhibitors with improved pharmacokinetic and formulation characteristics is warranted.

References

- 1. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C50H75N9O8 | CID 5464201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (U 71038) | 肾素抑制剂 | MCE [medchemexpress.cn]

- 5. Absorption, distribution, metabolism, and elimination of the direct renin inhibitor aliskiren in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Precipitation of the renin inhibitor this compound upon i.v. infusion; in vitro studies and their relationship to in vivo precipitation in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Additive combination studies of captopril and this compound, a renin inhibitor, in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics and pharmacodynamics of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Excretion and metabolism of remikiren, a potent orally active inhibitor of primate renin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ciprokiren (Ro 44-9375). A renin inhibitor with increasing effects on chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Ditekiren's Effects on Blood Pressure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ditekiren is a potent, first-generation, peptide-like renin inhibitor that demonstrates significant antihypertensive effects by directly targeting the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). Preclinical studies have established its ability to lower blood pressure in a dose-dependent manner. This technical guide provides a comprehensive overview of the available data on this compound's effects on blood pressure, its mechanism of action, and the experimental methodologies used in its evaluation. Due to the limited publicly available data specifically for this compound, this guide also incorporates general principles and protocols for studying renin inhibitors to provide a complete picture for research and development professionals.

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2][3] Renin, an enzyme secreted by the kidneys, catalyzes the conversion of angiotensinogen to angiotensin I, the initial and rate-limiting step of the RAAS.[1][3] Inhibition of renin offers a direct and highly specific approach to downregulating the entire RAAS cascade, leading to vasodilation and a reduction in blood pressure.[1] this compound (U-71038) emerged as one of the early peptide-based renin inhibitors, demonstrating efficacy in preclinical models of hypertension.

Mechanism of Action: Targeting the RAAS Cascade

This compound exerts its antihypertensive effect by directly inhibiting the enzymatic activity of renin.[4] By binding to the active site of renin, this compound prevents the cleavage of angiotensinogen to angiotensin I.[1] This action effectively blocks the entire downstream cascade, leading to decreased levels of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention.[1] The reduction in angiotensin II levels results in vasodilation of arterioles and a subsequent decrease in systemic vascular resistance and mean arterial pressure.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System and this compound's Point of Intervention

Caption: this compound inhibits renin, blocking the conversion of angiotensinogen to angiotensin I.

Preclinical Data on Blood Pressure Effects

The primary preclinical data for this compound's effect on blood pressure comes from studies in conscious cynomolgus monkeys. These studies demonstrate a clear dose-dependent hypotensive effect.

Table 1: Hypotensive Effects of this compound in Conscious Cynomolgus Monkeys

| Animal Model | Sodium Status | This compound Dose (intravenous) | Mean Arterial Pressure Reduction (mmHg) | Heart Rate Change | Reference |

| Cynomolgus Monkey | Sodium-Depleted | 0.1 mg/kg | 15 ± 3 | No significant change | [4] |

| Cynomolgus Monkey | Sodium-Depleted | 0.3 mg/kg | 25 ± 4 | No significant change | [4] |

| Cynomolgus Monkey | Sodium-Depleted | 1.0 mg/kg | 35 ± 5 | No significant change | [4] |

| Cynomolgus Monkey | Sodium-Replete | 1.0 mg/kg | 10 ± 2 | No significant change | [4] |

Data are presented as mean ± SEM.

Table 2: Additive Hypotensive Effects of this compound with Captopril in Cynomolgus Monkeys

| Animal Model | Sodium Status | Treatment | Mean Arterial Pressure Reduction (mmHg) | Heart Rate Change | Reference |

| Cynomolgus Monkey | Sodium-Depleted | This compound (1 mg/kg) + Captopril (1 mg/kg) | Dose-additive reduction | No significant change | [4] |

| Cynomolgus Monkey | Sodium-Replete | This compound (1 mg/kg) after Captopril (1 mg/kg) | Over-additive reduction | Tachycardia | [4] |

Pharmacokinetic Profile

Pharmacokinetic studies of this compound have been limited, with key data originating from studies in rats.

Table 3: Pharmacokinetic Parameters of this compound in Isolated Perfused Rat Liver

| Parameter | Value | Conditions | Reference |

| Clearance | 6.82 ± 0.88 ml/min | Tracer dose (0.11 µg) | [5] |

| Half-life (terminal) | 1.24 ± 0.48 hr | 10 mg dosage | [5] |

| Biliary Excretion (0-2 hr) | 61.7 ± 8.9% | 0.25 mg dose | [5] |

| Biliary Excretion (0-2 hr) | 4.3 ± 1.8% | 10 mg dose | [5] |

Data are presented as mean ± SD.

Experimental Protocols

Detailed experimental protocols for the studies involving this compound are not fully available in the published literature. The following represents a likely reconstruction of the methodologies based on the available information and standard practices in primate research.

Experimental Workflow for Assessing this compound's Effect on Blood Pressure in Cynomolgus Monkeys

Caption: A likely experimental workflow for the preclinical evaluation of this compound in primates.

Animal Models

-

Species: Cynomolgus monkeys (Macaca fascicularis) were used in the key blood pressure studies.[4]

-

Housing: Animals were housed individually in stainless steel cages in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

-

Diet: Standard primate chow was provided. For sodium-depleted models, a low-sodium diet was administered for a period of at least one week prior to the study. Water was available ad libitum.

Blood Pressure and Heart Rate Monitoring

-

Method: Continuous monitoring of arterial blood pressure and heart rate was likely achieved using implantable telemetry devices.[6][7][8]

-

Surgical Implantation: Under sterile conditions and appropriate anesthesia, a telemetry transmitter with a fluid-filled catheter was surgically implanted. The catheter tip was advanced into the abdominal aorta or femoral artery, and the transmitter body was secured in the abdominal cavity or subcutaneously.

-

Data Acquisition: Following a post-surgical recovery period of at least two weeks, data on systolic, diastolic, and mean arterial pressure, as well as heart rate, were continuously recorded.

Drug Administration

-

Formulation: this compound (U-71038) was dissolved in a sterile vehicle suitable for intravenous administration, likely a saline solution.

-

Route of Administration: The drug was administered as an intravenous bolus injection.[4] For conscious animals, this would typically be performed via a chronically implanted catheter or through a peripheral vein.

Plasma Renin Activity (PRA) Assay

-

Blood Collection: Blood samples were collected from a peripheral vein at baseline and at specified time points after drug administration into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Plasma was separated by centrifugation at 4°C and stored at -80°C until analysis.

-

Radioimmunoassay (RIA): PRA was likely determined by a radioimmunoassay that measures the rate of angiotensin I generation.[9] The general steps would include:

-

Incubation of plasma at 37°C to allow for the enzymatic generation of angiotensin I by renin.

-

Addition of a known amount of radiolabeled angiotensin I.

-

Introduction of a specific antibody against angiotensin I.

-

Separation of antibody-bound from free angiotensin I.

-

Quantification of the radioactivity in the bound fraction to determine the concentration of angiotensin I.

-

Conclusion

This compound is a potent renin inhibitor with demonstrated antihypertensive effects in preclinical models. Its mechanism of action, directly targeting the initial step of the RAAS cascade, provides a focused approach to blood pressure control. The available data, primarily from studies in cynomolgus monkeys, confirms its dose-dependent efficacy. While detailed clinical data for this compound is scarce in the public domain, the foundational preclinical work highlights the potential of direct renin inhibition as a therapeutic strategy for hypertension. Further research and development in this class of drugs have led to orally available agents like aliskiren. The methodologies outlined in this guide provide a framework for the continued investigation of renin inhibitors and their impact on cardiovascular physiology.

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 4. Additive combination studies of captopril and this compound, a renin inhibitor, in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hepatic elimination in the rat of this compound (U-71038), a renin inhibitor pseudohexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of blood pressure measurement using a miniature blood pressure transmitter with jacketed external telemetry in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High Definition Oscillometry: a novel technique for non-invasive blood pressure monitoring in the cynomolgus monkey (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of a telemetry system to examine recovery of the cardiovascular system after excitement induced by handling stress in a conscious cynomolgus monkey (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Ditekiren for Cardiovascular Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ditekiren is an early-generation renin inhibitor for which there is limited publicly available clinical and preclinical data. As such, this guide leverages data from the more extensively studied, orally active, direct renin inhibitor, aliskiren, to provide a comprehensive overview of the therapeutic class. Aliskiren shares the same mechanism of action as this compound and serves as a relevant surrogate for understanding the potential effects and experimental considerations for this class of compounds.

Introduction to this compound and Direct Renin Inhibition

This compound is a pseudo-peptide inhibitor of the enzyme renin, the critical rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1] By directly inhibiting renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor angiotensin II.[1][2] This mechanism offers a targeted approach to mitigating the pathological effects of an overactive RAAS, which is a key contributor to cardiovascular diseases such as hypertension and heart failure.[2]

While this compound was investigated in preclinical studies, its development did not progress to large-scale clinical trials, and consequently, detailed public data on its performance is scarce.[1][3] This guide will provide the available information on this compound and supplement it with comprehensive data from aliskiren to offer a thorough technical resource for researchers in cardiovascular drug discovery and development.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of this compound

The RAAS is a hormonal cascade that plays a crucial role in regulating blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[4][5]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade and the inhibitory action of this compound.

Preclinical Data on this compound

The available preclinical data on this compound primarily comes from studies in nonhuman primates. These studies demonstrated the hypotensive effects of this compound.

A key study investigated the combination of this compound with captopril, an angiotensin-converting enzyme (ACE) inhibitor, in conscious sodium-depleted and sodium-replete cynomolgus monkeys. The study found that this compound elicited dose-additive hypotensive responses.[3] In sodium-replete monkeys, the administration of this compound after captopril resulted in an over-additive hypotensive effect, suggesting that the captopril-induced increase in renin made the blood pressure more dependent on the RAAS.[3]

Another study highlighted a potential formulation challenge with this compound, noting its propensity to precipitate upon intravenous infusion under certain conditions in cynomolgus monkeys.[6]

Due to the limited quantitative data from these this compound-specific studies, the following sections will present data from studies on aliskiren to provide a clearer picture of the expected pharmacological profile of a direct renin inhibitor.

Quantitative Data on Direct Renin Inhibition (Aliskiren as a surrogate)

The following tables summarize the quantitative data from clinical trials of aliskiren in patients with hypertension.

Table 1: Dose-Dependent Effects of Aliskiren on Blood Pressure in Hypertensive Patients